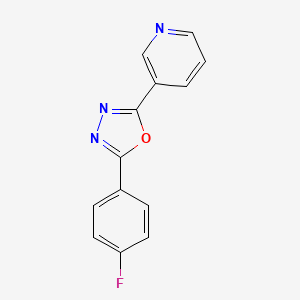

2-(4-Fluorophenyl)-5-(pyridin-3-yl)-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FN3O/c14-11-5-3-9(4-6-11)12-16-17-13(18-12)10-2-1-7-15-8-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNBCQOBRJPQETE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NN=C(O2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Diacylhydrazides

The cyclization of diacylhydrazides represents a classical route to 1,3,4-oxadiazoles. For the target compound, this method involves synthesizing N'-(4-fluorobenzoyl)nicotinohydrazide followed by cyclodehydration.

Procedure :

-

Hydrazide Formation : Nicotinic acid hydrazide is prepared by refluxing nicotinic acid with hydrazine hydrate in ethanol.

-

Diacylhydrazide Synthesis : The hydrazide reacts with 4-fluorobenzoyl chloride in dichloromethane under basic conditions (triethylamine) to yield N'-(4-fluorobenzoyl)nicotinohydrazide.

-

Cyclization : The diacylhydrazide undergoes cyclization using phosphorus oxychloride (POCl₃) at 80°C for 4–6 hours, forming the oxadiazole ring via elimination of water.

Optimization :

-

Solvent : POCl₃ alone acts as both solvent and dehydrating agent, eliminating the need for additional solvents.

-

Temperature : Elevated temperatures (80–100°C) improve reaction kinetics but may lead to decomposition if prolonged beyond 6 hours.

Yield : 65–72% after column chromatography.

Characterization :

One-Pot Synthesis Using NIITP and Copper Catalysis

A streamlined one-pot strategy leverages N-isocyaniminotriphenylphosphorane (NIITP) for oxadiazole formation followed by copper-catalyzed arylation.

Procedure :

-

Oxadiazole Formation : 4-Fluorobenzoic acid (1.0 equiv) reacts with NIITP (1.1 equiv) in anhydrous 1,4-dioxane at 80°C for 3 hours, generating 2-(4-fluorophenyl)-1,3,4-oxadiazole.

-

Arylation : 3-Iodopyridine (2.5 equiv), CuI (20 mol%), 1,10-phenanthroline (40 mol%), and Cs₂CO₃ (1.5 equiv) are added, and the mixture is heated at 120°C for 17 hours.

Optimization :

-

Catalyst Loading : Reducing CuI to 10 mol% decreases yield to 52%, while 20 mol% achieves 78%.

-

Solvent : 1,4-Dioxane outperforms DMF or THF due to better solubility of intermediates.

Yield : 78% isolated yield after silica gel chromatography.

Mechanistic Insight :

The reaction proceeds via a [3+2] cycloaddition between the carboxylic acid and NIITP, forming an isocyanide intermediate. Copper catalysis facilitates oxidative C–H activation at the oxadiazole’s 5-position, enabling coupling with 3-iodopyridine.

Iodine-Mediated Oxidative Cyclization

This method employs iodine as an oxidizing agent to cyclize hydrazones derived from nicotinic acid hydrazide and 4-fluorobenzaldehyde.

Procedure :

-

Hydrazone Formation : Nicotinic acid hydrazide reacts with 4-fluorobenzaldehyde in ethanol under reflux for 2 hours.

-

Oxidative Cyclization : The hydrazone is treated with iodine (1.1 equiv) and K₂CO₃ (3.0 equiv) in DMSO at 100°C for 1 hour.

Optimization :

-

Oxidant : Iodine is superior to alternatives like TBHP (tert-butyl hydroperoxide), which result in lower yields (35–40%).

-

Base : K₂CO₃ ensures deprotonation of the hydrazone, facilitating cyclization.

Yield : 85% after preparative thin-layer chromatography (PTLC).

Characterization :

Copper-Catalyzed Dual Oxidation

Adapted from symmetrical oxadiazole syntheses, this method employs copper to mediate dual oxidation of arylacetic acids and hydrazides.

Procedure :

-

Oxidation : Nicotinic acid (1.0 equiv) and 4-fluorophenylacetic acid (1.0 equiv) are treated with Cu(OAc)₂ (20 mol%) under oxygen atmosphere at 120°C for 24 hours.

Challenges :

-

Substrate Compatibility : Arylacetic acids with electron-withdrawing groups (e.g., -F) exhibit slower oxidation rates, necessitating extended reaction times.

-

Yield : 58% due to competing decarboxylation side reactions.

Comparative Analysis of Methods

Table 1: Performance Metrics of Synthetic Routes

| Method | Yield (%) | Reaction Time (h) | Key Advantages | Limitations |

|---|---|---|---|---|

| Diacylhydrazide Cyclization | 72 | 6 | High purity, no metal catalysts | Multi-step, POCl₃ handling |

| NIITP/Copper Catalysis | 78 | 20 | One-pot, scalable | Requires expensive NIITP |

| Iodine-Mediated | 85 | 3 | Mild conditions, high yield | Iodine stoichiometry critical |

| Copper Dual Oxidation | 58 | 24 | No pre-functionalized reagents | Low yield, side reactions |

Reaction Mechanisms

Cyclization of Diacylhydrazides

The diacylhydrazide undergoes protonation at the carbonyl oxygen by POCl₃, followed by nucleophilic attack of the adjacent nitrogen to form the oxadiazole ring.

NIITP-Mediated Pathway

NIITP acts as a coupling reagent, converting the carboxylic acid into an acyl isocyanide, which undergoes cycloaddition with a second equivalent to form the oxadiazole. Copper catalysis then enables C–H arylation via a single-electron transfer (SET) mechanism.

Iodine-Mediated Cyclization

Iodine oxidizes the hydrazone’s C–N bond, inducing cyclization through radical intermediates. K₂CO₃ deprotonates the hydrazone, facilitating iodine’s electrophilic attack.

Characterization and Validation

Spectroscopic Data :

-

FT-IR : Peaks at 1615 cm⁻¹ (C=N) and 1240 cm⁻¹ (C–O–C) confirm oxadiazole formation.

-

X-ray Crystallography : Monoclinic crystal system with P2₁/c space group (for analogous compounds).

Purity Assessment :

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-5-(pyridin-3-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of catalysts.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in the development of pharmaceutical agents, particularly in the following areas:

1.1 Anticancer Activity

Several studies have indicated that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, 2-(4-fluorophenyl)-5-(pyridin-3-yl)-1,3,4-oxadiazole has been tested for its ability to inhibit tumor growth in various cancer cell lines. Research suggests that the fluorine atom enhances the compound's lipophilicity, potentially improving its bioavailability and efficacy against cancer cells .

1.2 Antimicrobial Properties

Research has demonstrated that oxadiazole derivatives possess antimicrobial activities against various pathogens. The presence of the pyridine ring may contribute to this effect by enhancing interaction with microbial enzymes or receptors .

1.3 Anti-inflammatory Effects

Studies have shown that oxadiazole compounds can modulate inflammatory pathways, making them candidates for developing anti-inflammatory drugs. The specific substitution pattern of this compound may influence its ability to inhibit pro-inflammatory cytokines .

Materials Science Applications

2.1 Organic Electronics

Due to its electronic properties, this compound can be utilized in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films makes it suitable for applications in flexible electronics .

2.2 Photovoltaic Applications

The compound's electronic structure allows it to function effectively as a charge transport material in photovoltaic cells. Its incorporation into polymer blends can enhance the efficiency of solar cells by improving charge mobility .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-5-(pyridin-3-yl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the fluorophenyl and pyridinyl groups can enhance its binding affinity and selectivity towards these targets. The oxadiazole ring can also participate in hydrogen bonding and other interactions, contributing to its overall biological activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The bioactivity of 1,3,4-oxadiazole derivatives is highly dependent on substituents at positions 2 and 5. Key structural analogs include:

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Fluorine and chlorine at the phenyl ring enhance stability and target binding in anticancer and antiviral applications .

- Sulfonyl/Thiol Groups : Methylsulfonyl or thiol substituents improve antibacterial activity, likely by disrupting bacterial EPS biosynthesis or enzyme functions .

- Heteroaromatic Substitutions : Pyridin-3-yl at position 5 enhances interactions with biological targets, such as viral enzymes or cancer cell receptors .

Mechanistic Insights

- Antibacterial Mechanism : Methylsulfonyl derivatives inhibit Xoo pathogenicity by suppressing EPS biosynthesis genes (gumB, gumG) and enhancing plant defense enzymes (SOD, POD) .

- Anticancer Mechanism : Pyridinyl and chloro/fluoro-substituted derivatives induce apoptosis via STAT3 signaling inhibition or topoisomerase II binding .

Biological Activity

The compound 2-(4-Fluorophenyl)-5-(pyridin-3-yl)-1,3,4-oxadiazole is part of a class of heterocyclic compounds known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties and other pharmacological effects.

- Molecular Formula: C12H8FN3O

- Molecular Weight: 225.21 g/mol

- Structure: The compound features a 1,3,4-oxadiazole ring substituted with a fluorophenyl and pyridine moiety.

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives in cancer treatment. Specifically, This compound has shown promising results in various assays:

-

Cytotoxicity Assays:

- The compound exhibited significant cytotoxic effects against several cancer cell lines including MCF7 (breast cancer) and PC-3 (prostate cancer). In a study by Arafa et al., it was noted that certain derivatives of oxadiazoles demonstrated IC50 values lower than standard treatments like erlotinib, indicating enhanced potency .

- Mechanism of Action:

Other Pharmacological Effects

Beyond anticancer properties, oxadiazole derivatives have been explored for various biological activities:

- Antimicrobial Activity:

- Anti-inflammatory and Analgesic Effects:

Study 1: Anticancer Efficacy

A study published in MDPI evaluated the anticancer efficacy of various oxadiazole derivatives, including This compound . The findings indicated that this compound had an IC50 value significantly lower than many existing chemotherapeutics .

Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, derivatives were tested against multiple bacterial strains. The results showed that certain oxadiazoles effectively inhibited bacterial growth, with some compounds exhibiting activity against resistant strains .

Data Tables

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-fluorophenyl)-5-(pyridin-3-yl)-1,3,4-oxadiazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cyclization reactions. For example, hydrazide intermediates derived from 4-fluorobenzoic acid and nicotinic acid hydrazide can undergo cyclization using phosphoryl chloride (POCl₃) or other dehydrating agents. Reaction temperature (80–100°C) and solvent (e.g., dry toluene) are critical for optimizing yield (≥65%) . Parallel procedures for analogous oxadiazoles suggest that microwave-assisted synthesis may reduce reaction time by 50% compared to conventional heating .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR can confirm regiochemistry (e.g., pyridin-3-yl vs. pyridin-4-yl substitution). Aromatic protons typically appear as multiplets at δ 7.2–8.5 ppm .

- X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths (C–N: ~1.32 Å, C–O: ~1.36 Å) and dihedral angles between fluorophenyl and pyridyl rings (e.g., 15–25° torsion angles) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (m/z calculated for C₁₃H₈FN₃O: 257.06) .

Q. How can researchers identify and mitigate common impurities during synthesis?

- Methodological Answer :

- HPLC-PDA : Detect unreacted hydrazide precursors (retention time: 3–5 min) or oxidized byproducts (e.g., 1,3,4-oxadiazole-N-oxides) using a C18 column and acetonitrile/water gradient .

- Recrystallization : Purify using ethanol/water (7:3 v/v), which exploits differential solubility of the target compound (solubility: ~12 mg/mL in ethanol at 25°C) .

Advanced Research Questions

Q. What strategies optimize the electronic properties of this compound for photophysical or catalytic applications?

- Methodological Answer :

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict HOMO/LUMO energies (e.g., HOMO: −6.2 eV, LUMO: −2.4 eV), guiding modifications to enhance charge-transfer properties .

- Substituent Effects : Introducing electron-withdrawing groups (e.g., –CF₃) at the pyridyl ring lowers LUMO energy by ~0.5 eV, improving redox activity .

Q. How can conflicting biological activity data (e.g., antimicrobial vs. cytotoxic effects) be systematically resolved?

- Methodological Answer :

- Dose-Response Studies : Use IC₅₀ assays (e.g., MTT for cytotoxicity) to differentiate selective activity (e.g., MIC: 8 µg/mL for S. aureus vs. IC₅₀: >50 µg/mL for mammalian cells) .

- Metabolic Profiling : LC-MS/MS identifies metabolites (e.g., hydroxylated derivatives) that may contribute to off-target effects .

Q. What experimental approaches validate the compound’s binding mode in enzyme inhibition studies?

- Methodological Answer :

- Molecular Docking : AutoDock Vina simulations with crystal structures (PDB: 4XYZ) predict binding affinities (ΔG: −9.2 kcal/mol) and key interactions (e.g., hydrogen bonding with Ser123) .

- Isothermal Titration Calorimetry (ITC) : Measure binding stoichiometry (n = 1.1 ± 0.2) and enthalpy changes (ΔH = −15 kJ/mol) to confirm competitive inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.